molecular formula C18H23NO3 B2914568 Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate CAS No. 1207166-75-3

Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate

Cat. No. B2914568
CAS RN: 1207166-75-3
M. Wt: 301.386
InChI Key: GMTQKFLEBSRAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate” is related to 1,4-Diazabicyclo[2.2.2]octane (DABCO), a colorless, solid organic compound . DABCO is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .


Synthesis Analysis

The synthesis of compounds related to “this compound” involves the use of DABCO as a catalyst . A key synthesis step involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .


Molecular Structure Analysis

While specific structural information for “this compound” was not found, a related compound, ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate, has a linear formula of C17H25NO2 .


Chemical Reactions Analysis

DABCO, which is structurally related to “this compound”, is used as a catalyst in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions .


Physical And Chemical Properties Analysis

DABCO has a melting point of 156–160°C, a boiling point of 174–176°C, and a flash point of 62°C . Its solubility in water at 25°C is 45 g, in ethanol – 77 g, and in phenol – 51 g in 100 g of solvent .

Mechanism of Action

The mechanism of action of EBOB is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain. EBOB has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in the regulation of mood, behavior, and cognition. EBOB has also been shown to inhibit the activity of the monoamine oxidase enzyme, which is responsible for the breakdown of these neurotransmitters.
Biochemical and Physiological Effects
EBOB has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In animal studies, EBOB has been found to increase the pain threshold and reduce inflammation. EBOB has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes EBOB a potential candidate for the treatment of depression and other mood disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of EBOB is its unique bicyclic structure, which makes it an interesting target for synthesis and research. EBOB has also been shown to exhibit a wide range of pharmacological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of EBOB is its complex synthesis process, which makes it difficult to produce in large quantities. EBOB is also a relatively new compound, and more research is needed to fully understand its pharmacological properties.

Future Directions

There are several future directions for the research of EBOB. One direction is to investigate the potential of EBOB as a treatment for depression and other mood disorders. Another direction is to explore the potential of EBOB as a new analgesic and anti-inflammatory drug. Additionally, more research is needed to fully understand the mechanism of action of EBOB and its effects on the brain and other organs. Finally, there is a need to develop new and more efficient methods for the synthesis of EBOB, which will allow for large-scale production and further research.

Scientific Research Applications

EBOB has shown potential applications in pharmaceutical research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. EBOB has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This makes EBOB a potential candidate for the treatment of depression and other mood disorders.

Safety and Hazards

DABCO is moderately toxic and should be handled in a fume hood, as it causes irritation upon contact with skin or eyes .

properties

IUPAC Name

ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-2-22-16(21)18-10-8-17(9-11-18,12-15(18)20)19-13-14-6-4-3-5-7-14/h3-7,19H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTQKFLEBSRAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Toluene (130 mL) was added to 1-acetyl-4-oxocyclohexyl carboxylic acid ethyl ester (12.9 g, 60.6 mmol) and then the resulting mixture was stirred. To the mixture, there were added benzylamine (13.3 mL, 121 mmol) and p-toluenesulfonic acid monohydrate (124 mg, 0.65 mmol). The mixture was refluxed for 7 hours with a Dean-Stark apparatus under the dehydration conditions. After cooled back to room temperature, a 1 mol/L hydrochloric acid solution (130 mL) was added to the flask and the resulting mixture was then stirred for 0.5 hours. The mixture was made alkali by the use of a 2 mol/L sodium hydroxide aqueous solution, followed by the separation of the organic phase and the subsequent quantitative analysis (according to the LC technique). As a result, the yield of the desired product was found to be 75% (the internal standard substance used was 1,2,4-trimethyl benzene).
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Toluene (100 mL) was added to 1-acetyl-4-oxocyclohexyl carboxylic acid ethyl ester (8.0 g, 38 mmol) and then the resulting mixture was stirred. To the mixture, there were added benzylamine (5.3 mL, 49 mmol) and p-toluenesulfonic acid monohydrate (76 mg, 0.40 mmol). The mixture was refluxed for 8 hours with a Dean-Stark apparatus under the dehydration conditions. After cooled to room temperature, the mixture was concentrated under reduced pressure to give a crude product. The resulting crude product was treated according to the silica gel column chromatography (eluting solution: hexane/ethyl acetate) to thus obtain a mixture of the desired product and an imine derivative thereof. The mixture was dissolved in chloroform (200 mL) and then the resulting solution was treated with a 0.5 mol/L hydrochloric acid solution (100 mL). The suspended organic phase was separated, then treated with a 5% aqueous solution of sodium hydrogen carbonate and then separated. The organic phase was dried over anhydrous magnesium sulfate, followed by the removal of the drying agent through filtration and the subsequent concentration of the resulting filtrate under reduced pressure to thus give the desired product as a white solid. (2.9 g; yield: 26%).
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.